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Introduction
Braftide is a synthetic 10-mer peptide (TRHVNILLFM) that acts as a potent allosteric inhibitor

of BRAF kinase.[1][2] It functions by targeting the dimer interface of BRAF, thereby preventing

the formation of BRAF homo- and heterodimers, which are crucial for the activation of the

MAPK/ERK signaling cascade in certain cancers.[1][3] Notably, Braftide not only inhibits the

kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of

BRAF and MEK proteins.[1][4] For cellular applications, Braftide is often conjugated to a cell-

penetrating peptide, such as the TAT sequence (GRKKRRQRRRPQ), to facilitate its entry into

cells. This modified peptide is commonly referred to as TAT-Braftide.[1][2][3] These application

notes provide detailed information on the solubility of Braftide and protocols for its preparation

and use in various in vitro assays.
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Property Braftide TAT-Braftide Reference

Sequence TRHVNILLFM
GRKKRRQRRRPQ-

PEG-TRHVNILLFM
[2]

Molecular Weight Varies by salt form ~2992.56 g/mol [5]

Mechanism of Action

Allosteric inhibitor of

BRAF dimerization,

induces BRAF/MEK

degradation

Allosteric inhibitor of

BRAF dimerization,

induces BRAF/MEK

degradation

[1][3][4]

In Vitro Efficacy of Braftide and TAT-Braftide
Assay Type

Target/Cell
Line

Inhibitor IC50 / EC50 Reference

In Vitro Kinase

Assay
Wild-type BRAF Braftide 364 nM [3]

In Vitro Kinase

Assay
BRAF G469A Braftide 172 nM [3]

In Vitro Kinase

Assay
BRAF Dimer TAT-Braftide 43 nM [1]

Cell Viability

Assay

HCT116 (KRAS

mutant)
TAT-Braftide 7.1 µM [1][3]

Cell Viability

Assay

HCT-15 (KRAS

mutant)
TAT-Braftide 6.6 µM [1][3]

Solubility and Preparation of Stock Solutions
The solubility of Braftide can differ significantly from its cell-penetrating counterpart, TAT-

Braftide, due to the presence of the highly charged TAT sequence.

Braftide (TRHVNILLFM): This is a relatively hydrophobic peptide. For such peptides, direct

dissolution in aqueous buffers may be challenging.
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Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO).

Protocol for Reconstitution:

Bring the lyophilized Braftide peptide to room temperature before opening the vial.

Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10

mM).

Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

For use in aqueous in vitro assays, further dilute the DMSO stock solution in the

appropriate assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not

the other way around to avoid precipitation. The final DMSO concentration in the assay

should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.

TAT-Braftide (GRKKRRQRRRPQ-PEG-TRHVNILLFM): The addition of the TAT peptide

sequence significantly increases the hydrophilicity of the molecule.

Recommended Solvent: Sterile, deionized water or an appropriate aqueous buffer (e.g.,

PBS, pH 7.4). One supplier notes that TAT-Braftide is "Soluble in water".[3]

Protocol for Reconstitution:

Allow the lyophilized TAT-Braftide to equilibrate to room temperature.

Add the desired volume of sterile water or buffer to the vial to achieve the target stock

solution concentration (e.g., 1-2 mg/mL or a specific molarity).

Gently vortex to dissolve the peptide completely. Sonication can be used if necessary.

Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock

solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at

-20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

[5]
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In Vitro BRAF Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of Braftide on BRAF

kinase activity in a cell-free system.

Materials:

Recombinant full-length BRAF protein (wild-type or mutant)

Kinase-dead MEK1 (substrate)

ATP

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton

X-100)

Braftide stock solution

ADP-Glo™ Kinase Assay kit (or similar detection system)

96-well plates

Procedure:

Prepare serial dilutions of Braftide in the kinase assay buffer.

In a 96-well plate, add the BRAF enzyme and kinase-dead MEK1 substrate to each well.

Add the diluted Braftide or vehicle control (e.g., buffer with the same final concentration of

DMSO) to the wells.

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding ATP to each well.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a suitable method, such as

the ADP-Glo™ assay, following the manufacturer's instructions.
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Measure the luminescence or signal, which is proportional to the kinase activity.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

Braftide concentration.

Cell Viability Assay (e.g., WST-1 or MTT Assay)
This protocol describes how to evaluate the effect of TAT-Braftide on the proliferation of cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., HCT116)

Complete cell culture medium

TAT-Braftide stock solution

WST-1 or MTT reagent

96-well cell culture plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)

and allow them to adhere overnight.

Prepare serial dilutions of TAT-Braftide in complete cell culture medium.

Remove the old medium from the wells and replace it with the medium containing the

different concentrations of TAT-Braftide or a vehicle control.

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2

incubator.

Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and

incubate for the recommended time (typically 1-4 hours).
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If using MTT, add the solubilization solution.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

EC50 value.

Mandatory Visualizations

Stock Solution Preparation In Vitro Assay

Lyophilized Braftide Dissolve in appropriate solvent
(DMSO for Braftide, Water for TAT-Braftide) Concentrated Stock Solution Serial Dilution in Assay Buffer Incubate with Target

(e.g., BRAF enzyme, Cells) Measure Activity/Viability Data Analysis (IC50/EC50)

Click to download full resolution via product page

Caption: Experimental workflow for Braftide preparation and use in in vitro assays.
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Caption: Braftide's mechanism of action within the MAPK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12367853?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733264/
https://lifetein.com/blog/braftide-a-10mer-peptide-synthesized-at-lifetein-a-potent-allosteric-inhibitor-of-braf-dimer-for-cancer-therapy/
https://www.iscabiochemicals.com/products/0/368
https://www.sb-peptide.com/support/solubility/
https://www.medchemexpress.com/tat-braftide.html
https://www.benchchem.com/product/b12367853#braftide-solubility-and-preparation-for-in-vitro-assays
https://www.benchchem.com/product/b12367853#braftide-solubility-and-preparation-for-in-vitro-assays
https://www.benchchem.com/product/b12367853#braftide-solubility-and-preparation-for-in-vitro-assays
https://www.benchchem.com/product/b12367853#braftide-solubility-and-preparation-for-in-vitro-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12367853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

